N-[2-hydroxy-2-methyl-3-(thiophen-3-yl)propyl]-2-(2-oxo-2,3-dihydro-1,3-benzoxazol-3-yl)acetamide
Description
Properties
IUPAC Name |
N-(2-hydroxy-2-methyl-3-thiophen-3-ylpropyl)-2-(2-oxo-1,3-benzoxazol-3-yl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O4S/c1-17(22,8-12-6-7-24-10-12)11-18-15(20)9-19-13-4-2-3-5-14(13)23-16(19)21/h2-7,10,22H,8-9,11H2,1H3,(H,18,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUCUTIOKGVFRGO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CSC=C1)(CNC(=O)CN2C3=CC=CC=C3OC2=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Comparison with Similar Compounds
Key Observations :
- Heterocyclic Core : The benzoxazolone in the target compound differs from benzothiazole () and benzamide () in electronic properties. Benzoxazolone’s oxo group may enhance hydrogen bonding compared to benzothiazole’s sulfur atom .
Physicochemical Properties
- Lipophilicity : Thiophene’s hydrophobicity may increase membrane permeability relative to methoxy-substituted acetamides (), though this could reduce aqueous solubility.
Pharmacological Potential
While direct biological data for the target compound are unavailable, structural analogs suggest possible applications:
- Benzothiazole Derivatives (): Often exhibit antimicrobial or anticancer activity; the target’s benzoxazolone may shift selectivity toward neurological or anti-inflammatory targets.
Q & A
Q. What synthetic methodologies are commonly employed for synthesizing this compound and its derivatives?
The compound is synthesized via coupling reactions between acylated intermediates and anhydrides. For example, derivatives are prepared by reacting intermediates (e.g., 11f or 11d) with cyclic anhydrides (e.g., succinic, maleic, or glutaric anhydride) in dry CH₂Cl₂ under nitrogen, followed by reflux and purification via reverse-phase HPLC or methanol recrystallization . Key steps include:
- Reagents : Anhydrides (1.2 eq), dichloromethane solvent, nitrogen atmosphere.
- Purification : Gradient elution (30%→100% methanol/water) for HPLC; yields range from 47%–67%.
- Characterization : Melting points, IR (C=O, C=C peaks), ¹H/¹³C NMR, and HRMS for structural confirmation .
Q. How is the compound characterized to confirm structural integrity?
Analytical techniques include:
- IR spectroscopy : Identifies functional groups (e.g., NH at ~3300 cm⁻¹, C=O at ~1700 cm⁻¹) .
- NMR : ¹H NMR confirms proton environments (e.g., methyl groups at δ 1.2–1.5 ppm; aromatic protons at δ 6.8–7.5 ppm). ¹³C NMR resolves carbonyl carbons (~170 ppm) and quaternary carbons .
- HRMS : Validates molecular weight (e.g., [M+H]+ ions with <2 ppm error) .
Q. What biological activities have been reported for this compound?
Derivatives exhibit antibacterial properties, likely via inhibition of bacterial enzymes (e.g., DNA gyrase) or membrane disruption. Studies use MIC assays against Gram-positive/negative strains, with activity influenced by substituents (e.g., tert-butyl groups enhance lipophilicity and potency) .
Q. What purification challenges arise during synthesis, and how are they resolved?
Challenges include byproduct formation and low solubility. Solutions:
- Reverse-phase HPLC : Effective for polar impurities (e.g., unreacted anhydrides).
- Recrystallization : Methanol/water mixtures yield high-purity solids (e.g., 97% purity for compound 26) .
Advanced Research Questions
Q. How can structural modifications optimize biological activity?
Systematic substitution studies reveal:
- Thiophene vs. benzothiophene : Thiophene derivatives show higher antibacterial activity due to improved membrane penetration .
- Side-chain hydrophobicity : Bulky groups (e.g., cyclohexyl) enhance activity by 2–4-fold compared to methyl substituents .
- Table 1 : Activity comparison of derivatives:
| Derivative | Substituent | MIC (μg/mL) |
|---|---|---|
| Compound 23 | Chlorophenyl | 8.0 |
| Compound 25 | Glutaryl | 32.0 |
Q. How should researchers address contradictions in biological data across studies?
Discrepancies may arise from assay conditions (e.g., pH, bacterial strain variability) or impurities. Mitigation strategies:
- Standardized protocols : Use CLSI guidelines for MIC assays.
- Purity validation : Ensure >95% purity via HPLC and elemental analysis .
- Control compounds : Include reference antibiotics (e.g., ciprofloxacin) to calibrate activity .
Q. What advanced techniques elucidate the compound’s mechanism of action?
- Molecular docking : Predicts binding to bacterial targets (e.g., penicillin-binding proteins) .
- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD values) to purified enzymes.
- X-ray crystallography : Resolves binding modes in enzyme-inhibitor complexes .
Q. How can interaction studies with biological targets be designed?
- Fluorescence quenching : Monitors binding to serum albumin (e.g., BSA) to assess pharmacokinetics .
- Enzyme inhibition assays : Measure IC₅₀ against target enzymes (e.g., β-lactamases) using spectrophotometric methods .
Methodological Notes
- Stability : Store at –20°C in anhydrous DMSO; monitor degradation via HPLC every 6 months .
- Stereochemistry : Chiral centers (e.g., 2-hydroxy-2-methylpropyl) require enantioselective synthesis (e.g., chiral HPLC) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
